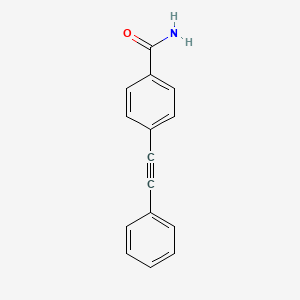
4-(2-Phenylethynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethynyl)benzamide, also known as AEBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective irreversible inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes.
Mechanism of Action
4-(2-Phenylethynyl)benzamide irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the catalytic cysteine residue. This prevents the protease from functioning properly, leading to the inhibition of its activity. The selectivity of 4-(2-Phenylethynyl)benzamide for cathepsin B and L is due to the presence of a specific binding pocket in these enzymes that accommodates the phenylethynyl group of the compound.
Biochemical and Physiological Effects
4-(2-Phenylethynyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L, which are overexpressed in many types of cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases. Additionally, 4-(2-Phenylethynyl)benzamide has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Phenylethynyl)benzamide in lab experiments is its selectivity for cathepsin B and L, which allows for the specific inhibition of these enzymes without affecting other cysteine proteases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 4-(2-Phenylethynyl)benzamide is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of reversible inhibition.
Future Directions
There are several future directions for research on 4-(2-Phenylethynyl)benzamide, including the development of more potent and selective inhibitors of cysteine proteases, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its anti-microbial properties. Additionally, further studies are needed to elucidate the precise mechanisms by which 4-(2-Phenylethynyl)benzamide induces apoptosis and reduces inflammation, as well as to determine its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of 4-(2-Phenylethynyl)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzonitrile with magnesium to form phenylacetonitrile. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form 4-(2-Phenylethynyl)benzonitrile. Finally, the nitrile group is hydrolyzed to form the desired compound, 4-(2-Phenylethynyl)benzamide.
Scientific Research Applications
4-(2-Phenylethynyl)benzamide has been used in scientific research to study the role of cysteine proteases in various physiological processes, including apoptosis, inflammation, and cancer. It has been shown to selectively inhibit cathepsin B and L, which are cysteine proteases that play a critical role in these processes. 4-(2-Phenylethynyl)benzamide has also been used to investigate the mechanism of action of other cysteine protease inhibitors and to develop new inhibitors with improved selectivity and potency.
properties
IUPAC Name |
4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMZAQOVUSJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethynyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

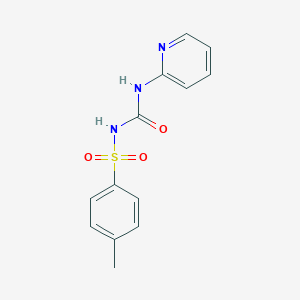
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)
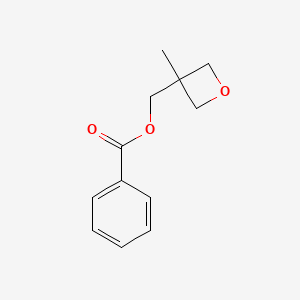
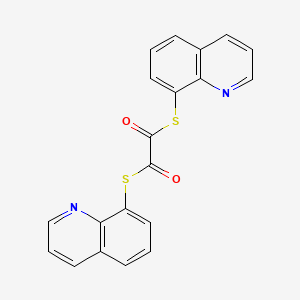

![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
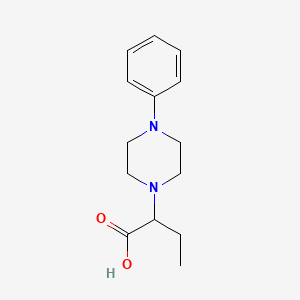
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)
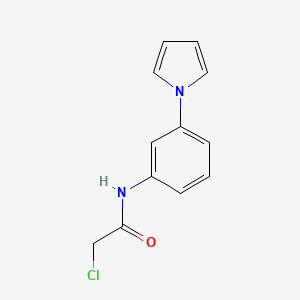
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)